molecular formula C11H13BrO3 B8762781 Ethyl 2-(bromomethyl)-5-methoxybenzoate

Ethyl 2-(bromomethyl)-5-methoxybenzoate

Cat. No. B8762781
M. Wt: 273.12 g/mol
InChI Key: SKKOUCNPUPWQSK-UHFFFAOYSA-N
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Patent
US04816591

Procedure details

Reaction of ethyl 4-methoxy-o-toluate with N-bromosuccinimide as described in Example 1a provides ethyl α-bromo-4-methoxy-o-toluate as a colorless liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[C:6]([CH3:9])=[CH:7][CH:8]=1.[Br:15]N1C(=O)CCC1=O>>[Br:15][CH2:9][C:6]1[C:5]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=CC1)C)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C(=CC(=CC1)OC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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